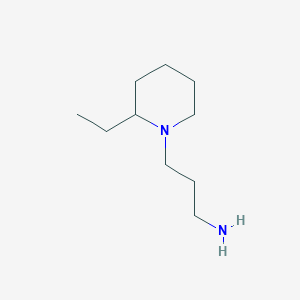

3-(2-Ethylpiperidin-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNBPJFOANOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399504 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13901-38-7 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Ethylpiperidin 1 Yl Propan 1 Amine

Precursor Synthesis and Derivatization Strategies

The assembly of 3-(2-Ethylpiperidin-1-yl)propan-1-amine fundamentally begins with the synthesis of its key precursors. These strategies focus on first creating the 2-ethylpiperidine (B74283) ring and then devising a method to attach the three-carbon amine chain to the piperidine (B6355638) nitrogen.

Synthesis of 2-Ethylpiperidine Intermediates

The 2-ethylpiperidine moiety is a crucial building block for the final compound. chemimpex.com It is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The primary and most established method for its synthesis is the reduction of 2-ethylpyridine (B127773).

The hydrogenation of the pyridine (B92270) ring is a common and effective strategy for producing piperidine derivatives. wikipedia.org Industrially, piperidine itself is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. wikipedia.org A similar principle is applied for 2-ethylpiperidine.

Key Synthetic Approaches for 2-Ethylpiperidine:

Catalytic Hydrogenation: This method involves the reduction of 2-ethylpyridine using hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, with choices impacting reaction conditions and efficiency. pherobase.com

Reduction with Metal Alloys: A facile reduction of pyridines can be achieved using a nickel-aluminum alloy, offering an alternative to high-pressure hydrogenation. pherobase.com

| Precursor | Reaction Type | Reagents and Conditions | Product | Reference(s) |

| 2-Ethylpyridine | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Rh/C, RuCl₃·xH₂O) | 2-Ethylpiperidine | organic-chemistry.org |

| 2-Ethylpyridine | Chemical Reduction | Nickel-Aluminum Alloy | 2-Ethylpiperidine | pherobase.com |

| Pyridine | Birch Reduction | Sodium in ethanol | Piperidine | wikipedia.org |

This table showcases common methods for synthesizing the piperidine core, applicable to the formation of the 2-ethylpiperidine intermediate.

Introduction of the Propan-1-amine Moiety

Once 2-ethylpiperidine is synthesized, the next critical step is the introduction of the propan-1-amine side chain onto the piperidine nitrogen. This is typically achieved through N-alkylation of the secondary amine of the 2-ethylpiperidine ring. The choice of the three-carbon synthon is crucial and usually involves a molecule with a reactive leaving group at one end and a protected or masked amine at the other.

A common strategy involves reacting 2-ethylpiperidine with a haloalkylamine derivative, such as 3-chloropropan-1-amine or its protected variants. For instance, a reaction analogous to the one described for a nickel(II) salphen complex with 1-(2-chloroethyl) piperidine hydrochloride could be adapted. researchgate.net Alternatively, a Michael addition reaction can be employed, where 2-ethylpiperidine is reacted with acrylonitrile (B1666552), followed by the reduction of the resulting nitrile to a primary amine.

Common Synthons for Propylamine (B44156) Introduction:

| Synthon | Reactive Group | Functional Group to be Modified |

| 3-Halopropan-1-amine (e.g., 3-chloropropan-1-amine) | Halogen (Cl, Br) | Primary Amine (often protected) |

| Acrylonitrile | Carbon-Carbon Double Bond | Nitrile (to be reduced to amine) |

| 3-Aminopropan-1-ol | Hydroxyl Group | Primary Amine (often protected) |

Optimized Reaction Pathways and Conditions

To synthesize this compound efficiently, several reaction pathways can be optimized. These include reductive amination, nucleophilic substitution, and amide formation followed by reduction. Each of these routes offers distinct advantages and can be tailored by adjusting reaction conditions.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. researchgate.netmdma.ch This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdma.chlibretexts.org

In the context of synthesizing the target molecule, one could envision a reaction between 2-ethylpiperidine and a three-carbon aldehyde bearing a protected amine or a nitro group. Alternatively, a more convergent approach involves the reaction of 3-(2-ethylpiperidin-1-yl)propanal with ammonia (B1221849), followed by reduction. A key advantage of modern reductive amination is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the initial aldehyde. masterorganicchemistry.com

Generalized Reductive Amination Scheme: Step 1: Imine Formation: 2-Ethylpiperidine + OHC-CH₂-CH₂-R → [Imine/Iminium Intermediate] Step 2: Reduction: [Imine/Iminium Intermediate] + Reducing Agent → 3-(2-Ethylpiperidin-1-yl)propan-1-R (where R is a protected amine)

| Reactant 1 | Reactant 2 | Reducing Agent | Key Features | Reference(s) |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | Mild conditions; selective reduction of imine/iminium ion. | masterorganicchemistry.com |

| Carbonyl Compound | Ammonia/Amine | H₂/Catalyst (e.g., Pd/C) | Forms primary, secondary, or tertiary amines. Can be performed as a one-pot reaction. | mdma.chyoutube.com |

This table outlines the general components and features of reductive amination reactions applicable to the synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in which the secondary amine of 2-ethylpiperidine acts as a nucleophile, attacking an electrophilic carbon atom of a three-carbon chain that contains a suitable leaving group.

A straightforward application of this method would be the reaction of 2-ethylpiperidine with a compound like 1-bromo-3-chloropropane (B140262) or a similar dihaloalkane. Careful control of stoichiometry is required to favor mono-alkylation over the formation of a quaternary ammonium (B1175870) salt. The resulting 1-(3-chloropropyl)-2-ethylpiperidine can then be converted to the desired amine by reaction with ammonia or a protected amine equivalent. This type of cyclization reaction, often used to construct the piperidine ring itself from dihaloalkanes and primary amines, can be adapted for N-alkylation. organic-chemistry.orgnih.gov

Example Pathway using Nucleophilic Substitution:

Alkylation: 2-Ethylpiperidine + Br-(CH₂)₃-Cl → 1-(3-Chloropropyl)-2-ethylpiperidine + HBr

Amination: 1-(3-Chloropropyl)-2-ethylpiperidine + NH₃ → this compound + HCl

Amide Formation and Reduction Techniques

A robust and versatile route involves the formation of an amide bond followed by its reduction. This pathway begins with the acylation of 2-ethylpiperidine with a suitable three-carbon carboxylic acid derivative, such as 3-chloropropionyl chloride or acryloyl chloride.

If acryloyl chloride is used, the resulting acrylamide (B121943) undergoes a subsequent Michael addition or reduction sequence. A more direct route involves using a pre-formed three-carbon chain with a protected amine. For example, 2-ethylpiperidine can be reacted with N-Boc-β-alanine (a protected aminocarboxylic acid) in the presence of a coupling agent like EDC·HCl to form an amide. acgpubs.org The final step is the reduction of the amide carbonyl group to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), followed by deprotection of the amine. This amide reduction strategy is a common method for synthesizing complex amines. nih.govnih.gov

Amide Formation and Reduction Pathway:

Amide Coupling: 2-Ethylpiperidine + HOOC-CH₂-CH₂-NH(Boc) --(Coupling Agent)--> Amide Intermediate

Reduction: Amide Intermediate --(LiAlH₄ or BH₃)--> Boc-protected target molecule

Deprotection: Removal of the Boc group to yield this compound.

Stereoselective Synthesis Approaches

The critical challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 position of the piperidine ring. The two main strategies to achieve this are the asymmetric hydrogenation of a suitable precursor and the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral compounds. wikipedia.org In the context of producing this compound, this approach would typically involve the hydrogenation of a prochiral 2-ethylpyridine derivative. The success of this method hinges on the selection of an appropriate chiral catalyst, often a transition metal complex with a chiral ligand.

The general mechanism for the asymmetric hydrogenation of pyridines can proceed through either an inner-sphere or outer-sphere pathway, depending on the catalyst system employed. wikipedia.org For instance, iridium(I) complexes bearing chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric hydrogenation of activated pyridinium (B92312) salts. wikipedia.orgnih.gov Ruthenium-based catalysts, such as those with the DTBM-segphos ligand, have also demonstrated high efficiency and enantioselectivity in the hydrogenation of certain substituted pyridines. nih.gov

A plausible synthetic route would commence with the readily available 2-ethylpyridine. This precursor would first be activated, for example, by N-alkylation, to form a pyridinium salt. This activation enhances the susceptibility of the aromatic ring to hydrogenation. The subsequent asymmetric hydrogenation, catalyzed by a chiral transition metal complex (e.g., Rhodium or Iridium with a chiral diphosphine ligand), would stereoselectively reduce the pyridine ring to the corresponding chiral 2-ethylpiperidine. The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial for achieving high enantiomeric excess (ee) and yield.

Following the successful asymmetric synthesis of the chiral 2-ethylpiperidine, the final step would involve the alkylation of the piperidine nitrogen with a suitable three-carbon aminating agent. One common method is the reaction with 3-chloropropan-1-amine or a protected equivalent. Another approach involves the cyanoethylation of the piperidine with acrylonitrile, followed by the reduction of the nitrile group to the primary amine. For example, the reaction of N-methylpiperazine with acrylonitrile in methanol (B129727) at 25°C, followed by hydrogenation with a Raney nickel catalyst, has been shown to produce the corresponding 3-aminopropyl derivative in high yield. google.com A similar strategy could be adapted for chiral 2-ethylpiperidine.

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Iridium(I)/Chiral Phosphine/I₂ | Activated 2-pyridiniums | High | wikipedia.org |

| Chiral Brønsted Acid/Hantzsh Ester | Activated 2-alkyl pyridines | Effective | wikipedia.org |

| Ru-DTBM-segphos | Pyridine-pyrroline tri-substituted alkenes | High | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | up to 93% | nsf.govnih.gov |

This table presents examples of catalyst systems for similar transformations and not the direct synthesis of the target compound.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for establishing the stereocenter at the C2 position is through the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net

A potential synthetic pathway utilizing a chiral auxiliary could start from a suitable achiral precursor, such as a derivative of glutarimide. For instance, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been used as a chiral auxiliary in stereodivergent aldol (B89426) reactions. mdpi.com In a hypothetical route for 2-ethylpiperidine, a chiral auxiliary could be attached to a precursor molecule, and an ethyl group could be introduced via a diastereoselective alkylation. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched 2-ethylpiperidine.

Evans' oxazolidinone auxiliaries are another widely used class of chiral auxiliaries that have been successfully applied in a variety of asymmetric transformations, including alkylations and aldol reactions. researchgate.net A synthetic sequence could involve the attachment of an oxazolidinone auxiliary to a suitable substrate, followed by a diastereoselective reaction to introduce the ethyl group, cyclization to form the piperidine ring, and finally, cleavage of the auxiliary.

Once the chiral 2-ethylpiperidine is obtained, the 3-aminopropyl side chain can be introduced as described in the previous section, for example, through reaction with a 3-halopropanamine or by cyanoethylation followed by reduction.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |

| Evans' Oxazolidinones | Alkylations, Aldol Reactions | High diastereoselectivity | researchgate.net |

| Camphor Sultams | Gabriel-Cromwell Reaction | Synthesis of aziridine-2-carboxylic acid derivatives | capes.gov.br |

| Pseudo-C₂ Symmetric Piperidine-2,6-diones | Aldol Reactions | Stereodivergent synthesis | mdpi.com |

This table provides examples of chiral auxiliaries and their general applications, not their specific use in the synthesis of the target compound.

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning a synthetic route from a laboratory scale to a pilot or industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors would need careful consideration.

If the asymmetric hydrogenation route is chosen, the availability and cost of the chiral catalyst become significant factors. While highly effective, many precious metal catalysts (e.g., rhodium, iridium) are expensive, and their efficient recovery and recycling are crucial for economic viability on a larger scale. The high pressures of hydrogen gas required for the hydrogenation step also necessitate specialized high-pressure reactors and stringent safety protocols. Furthermore, the purification of the final product to remove any residual metal catalyst is a critical quality control step, especially for pharmaceutical applications.

In both synthetic approaches, the purification of intermediates and the final product at a larger scale can be challenging. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. However, if the product or intermediates are oils, as is common for many amines, purification may require large-scale chromatography, which can be expensive and time-consuming.

The choice of solvents is another critical aspect of scale-up. Solvents that are suitable for laboratory-scale reactions may not be appropriate for pilot or industrial production due to safety, environmental, or cost concerns. The use of greener, more sustainable solvents is increasingly important.

Finally, process safety and environmental impact assessments are mandatory for any scale-up operation. This includes a thorough analysis of the hazards associated with all reagents, intermediates, and reaction conditions, as well as the development of robust procedures to minimize waste and ensure safe handling and disposal of all materials.

Advanced Spectroscopic and Chromatographic Characterization of 3 2 Ethylpiperidin 1 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques, a detailed connectivity map of the atoms within 3-(2-Ethylpiperidin-1-yl)propan-1-amine can be constructed.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The protons of the ethyl group at the 2-position of the piperidine (B6355638) ring would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The protons on the piperidine ring itself would present as a complex series of multiplets in the upfield region of the spectrum. The methine proton at the C2 position of the piperidine ring, being adjacent to the nitrogen and the ethyl group, would likely appear as a distinct multiplet.

The three methylene groups of the propan-1-amine chain would each give rise to a separate signal. The protons on the carbon adjacent to the primary amine (C1') would be deshielded and appear as a triplet. The protons on the carbon adjacent to the piperidine nitrogen (C3') would also be deshielded and appear as a triplet. The central methylene group (C2') would be expected to show a multiplet, likely a quintet or sextet, due to coupling with the protons on both adjacent carbons. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ethyl CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |

| Piperidine Ring CH₂ | 1.2 - 1.8 | Multiplet (m) | 8H |

| Ethyl CH₂ | 1.3 - 1.5 | Quartet (q) | 2H |

| Propanamine C2'-H₂ | 1.6 - 1.8 | Multiplet (m) | 2H |

| Piperidine C2-H | 2.2 - 2.4 | Multiplet (m) | 1H |

| Propanamine C3'-H₂ | 2.4 - 2.6 | Triplet (t) | 2H |

| Propanamine C1'-H₂ | 2.7 - 2.9 | Triplet (t) | 2H |

| Amine NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The carbon of the methyl group of the ethyl substituent is expected to be the most upfield signal. The carbons of the piperidine ring will appear in the aliphatic region, with the carbon at the C2 position being shifted downfield due to the influence of the adjacent nitrogen and the ethyl group. The carbons of the propan-1-amine chain will also be in the aliphatic region, with the carbons directly bonded to the nitrogen atoms (C1' and C3') appearing at lower field than the central C2' carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl C H₃ | 10 - 15 |

| Ethyl C H₂ | 20 - 25 |

| Piperidine Ring C H₂ | 25 - 35 |

| Propanamine C2' | 28 - 33 |

| Propanamine C1' | 40 - 45 |

| Piperidine Ring C H₂ (adjacent to N) | 50 - 55 |

| Propanamine C3' | 55 - 60 |

| Piperidine C2 | 60 - 65 |

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the methyl and methylene protons of the ethyl group, and between the protons of adjacent methylene groups in the propanamine chain. This technique is crucial for tracing the proton-proton coupling networks within the molecule. aist.go.jp

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. aist.go.jp Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals (or vice versa).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. aist.go.jp This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC correlations would be expected between the protons on C3' of the propanamine chain and the carbons of the piperidine ring (C2 and C6), confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₀H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. PubChem predicts the monoisotopic mass of the neutral molecule to be 170.1783 Da. uni.lu Therefore, the protonated molecule [M+H]⁺ would have a predicted m/z of 171.1856.

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In ESI-MS, the sample is typically introduced as a solution, and the resulting spectrum often shows the protonated molecule, [M+H]⁺, as the base peak or a very prominent peak.

The fragmentation of the protonated molecule can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, several fragmentation pathways are plausible:

Loss of the ethyl group from the piperidine ring: Cleavage of the C-C bond between the piperidine ring and the ethyl group would result in a fragment ion.

Cleavage of the propanamine side chain: Alpha-cleavage adjacent to the piperidine nitrogen could lead to the formation of a stable piperidinium (B107235) ion fragment by loss of a neutral propylamine (B44156) radical. Conversely, cleavage adjacent to the primary amine could lead to the formation of an iminium ion.

Ring opening of the piperidine: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller fragment ions.

Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 171.1856 | [C₁₀H₂₃N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 142.1594 | [C₈H₁₈N₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 98.1277 | [C₆H₁₂N]⁺ | α-cleavage, formation of the 2-ethylpiperidine (B74283) fragment |

| 73.0913 | [C₄H₉N]⁺ | α-cleavage at the other side of the piperidine nitrogen |

| 30.0338 | [CH₄N]⁺ | Formation of [CH₂NH₂]⁺ from the propylamine chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary amine, tertiary amine, and aliphatic C-H bonds.

The primary amine (-NH2) group gives rise to two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. nih.gov The asymmetric stretch typically appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. nih.gov A broad N-H wagging absorption can also be seen between 910 and 665 cm⁻¹. nih.gov

The molecule also contains a tertiary amine within the piperidine ring, which lacks N-H bonds and therefore does not show N-H stretching absorptions. biotage.com The C-N stretching vibrations for both the aliphatic primary amine and the tertiary amine in the piperidine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. nih.gov

The aliphatic C-H bonds of the ethyl group, the propyl chain, and the piperidine ring produce strong stretching absorptions in the 2960-2800 cm⁻¹ region. nih.gov C-H bending vibrations are also expected in the 1470-1370 cm⁻¹ range.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330 - 3250 |

| Primary Amine (-NH₂) | N-H Bend (Scissor) | 1650 - 1580 |

| Primary and Secondary Amines | N-H Wag | 910 - 665 |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

| Aliphatic C-H | C-H Stretch | 2960 - 2800 |

| Aliphatic C-H | C-H Bend | 1470 - 1370 |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Gas Chromatography-Mass Spectrometry (GC-MS) for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such basic compounds.

A typical RP-HPLC method for this compound would employ a C18 stationary phase. Due to the basic nature of the amine functional groups, peak tailing can be a concern on standard silica-based C18 columns. To mitigate this, a mobile phase with a slightly acidic pH or the use of an end-capped C18 column is recommended. A common mobile phase system would consist of a gradient elution with acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. florajournal.comijper.org Detection is typically performed using a UV detector, although the chromophores in this molecule are not particularly strong. For enhanced sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed. researchgate.net For certain piperidine-containing compounds, pre-column derivatization can be utilized to enhance UV detection. nih.govresearchgate.net

| Parameter | Typical Condition |

| Stationary Phase | C18 (end-capped), 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at low wavelength, e.g., 210 nm), ELSD, or MS |

| Column Temperature | 30-40 °C |

Flash chromatography is a rapid and efficient method for the preparative purification of organic compounds. For a basic amine like this compound, standard silica (B1680970) gel can lead to poor separation due to strong interactions. biotage.com To overcome this, two main strategies are employed.

The first approach involves using a standard silica gel column but adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system. biotage.com This deactivates the acidic silanol (B1196071) groups on the silica surface, reducing peak tailing and improving the separation. A typical solvent system would be a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727), with the added base.

A more effective approach is to use an amine-functionalized silica gel column. biotage.com This stationary phase has a basic surface, which eliminates the need for a basic modifier in the mobile phase, allowing for the use of simpler and less harsh solvent systems like hexane/ethyl acetate. biotage.com

| Parameter | Method 1: Modified Normal Phase | Method 2: Amine-Functionalized Phase |

| Stationary Phase | Silica Gel | Amine-Functionalized Silica Gel |

| Mobile Phase System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Hexane/Ethyl Acetate |

| Mobile Phase Modifier | 0.1-1% Triethylamine or Ammonia | None required |

| Elution Mode | Gradient | Gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

In the mass spectrometer, the molecule undergoes fragmentation upon electron ionization, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of N-alkylpiperidines is well-understood. The molecular ion peak (M⁺) for this compound would be at m/z 170.3. A prominent fragmentation pathway for N-substituted piperidines is the alpha-cleavage, leading to the loss of the substituent on the nitrogen. For this molecule, cleavage of the propyl-amine side chain from the piperidine ring would be a likely fragmentation pathway. Another characteristic fragmentation is the cleavage of the ethyl group from the piperidine ring.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 170.3 | Molecular Ion |

| [M-C₂H₅]⁺ | 141.2 | Loss of the ethyl group from the piperidine ring |

| [M-C₃H₈N]⁺ | 112.2 | Cleavage of the propan-1-amine side chain |

| [C₅H₁₀N(CH₂)₃NH₂]⁺ | 113.2 | Fragment containing the piperidine ring and part of the side chain |

| [C₅H₁₀N]⁺ | 84.1 | Piperidine ring fragment |

Chemical Reactivity and Derivatization of 3 2 Ethylpiperidin 1 Yl Propan 1 Amine

Reactions at the Primary Amine Moiety

The primary amine group (-NH2) at the terminus of the propyl chain is a key site for a variety of nucleophilic reactions. Its reactivity is typical of a primary aliphatic amine, allowing for acylation, alkylation, and the formation of imines.

The primary amine of 3-(2-Ethylpiperidin-1-yl)propan-1-amine readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of stable amide derivatives. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride in the case of acid chlorides.

Common acylating agents include acetyl chloride to introduce an acetyl group, or benzoyl chloride for a benzoyl group. The general reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetyl Chloride | N-(3-(2-ethylpiperidin-1-yl)propyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine (B128534), pyridine), Room temperature |

| Benzoyl Chloride | N-(3-(2-ethylpiperidin-1-yl)propyl)benzamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room temperature |

| Acetic Anhydride | N-(3-(2-ethylpiperidin-1-yl)propyl)acetamide | Base (e.g., pyridine) or neat, Room temperature to gentle heating |

Alkylation of the primary amine can be achieved, though direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

A more controlled method for mono-alkylation is reductive amination. masterorganicchemistry.com This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Reductive amination is a highly efficient and versatile method for creating new carbon-nitrogen bonds. For instance, reaction with formaldehyde (B43269) followed by reduction will yield the N-methyl derivative, while reaction with acetaldehyde (B116499) will produce the N-ethyl derivative.

The primary amine group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be subsequently reduced to a secondary amine, as seen in reductive amination. The formation of the imine is a reversible process.

The reduction of the pre-formed imine can be carried out using various reducing agents, including sodium borohydride or catalytic hydrogenation (e.g., H2/Pd-C). youtube.comyoutube.com This two-step process provides an alternative route to the one-pot reductive amination for the synthesis of N-alkylated derivatives.

Reactions Involving the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the 2-ethylpiperidine (B74283) ring also exhibits characteristic reactivity, primarily acting as a nucleophile and a base. This allows for N-alkylation, N-acylation (under specific conditions), and quaternization reactions.

The tertiary piperidine nitrogen can be alkylated with alkyl halides. For instance, reacting this compound with an alkyl halide like methyl iodide would be expected to lead to the formation of a quaternary ammonium salt at the piperidine nitrogen, a reaction known as quaternization (see section 4.2.2). Selective mono-alkylation at the piperidine nitrogen while the primary amine is present can be challenging due to the competing reactivity.

N-Acylation of tertiary amines is generally not a facile reaction under standard conditions. However, certain reactive acylating agents or specific catalytic methods might achieve this transformation, though it is not a common derivatization for this type of compound.

A more common strategy to obtain N-alkylated piperidine derivatives involves the synthesis of the piperidine ring itself with the desired N-substituent already in place. For example, classical alkylation strategies are foundational for constructing the piperidine core of similar compounds like 3-(1-methylpiperidin-2-yl)propan-1-amine, which typically involve nucleophilic substitution at the piperidine nitrogen using alkyl halides. smolecule.com

The tertiary nitrogen of the piperidine ring is susceptible to quaternization when treated with an excess of an alkylating agent, such as an alkyl halide. This reaction, known as the Menschutkin reaction, results in the formation of a quaternary ammonium salt. The product will have a permanent positive charge on the nitrogen atom, which is balanced by the halide anion.

For example, treatment of this compound with excess methyl iodide would yield 1-ethyl-1-(3-aminopropyl)-2-ethylpiperidinium iodide. The primary amine can also be alkylated under these conditions, potentially leading to a mixture of products, including the quaternization of both nitrogen atoms. To achieve selective quaternization of the piperidine nitrogen, the primary amine could be protected prior to the reaction.

Table 2: Representative Quaternization Reaction of this compound

| Alkylating Agent | Product | Typical Reaction Conditions |

| Methyl Iodide (excess) | 1-Ethyl-1-(3-(trimethylammonio)propyl)-2-ethylpiperidinium diiodide | Inert solvent (e.g., acetone, acetonitrile), Room temperature or gentle heating |

| Benzyl Bromide (excess) | 1-Benzyl-1-(3-(tribenzylammonio)propyl)-2-ethylpiperidinium dibromide | Inert solvent (e.g., acetone, acetonitrile), Room temperature or gentle heating |

Modifications to the Ethyl Group on the Piperidine Ring

The ethyl group at the C2 position of the piperidine ring presents a site for functionalization, primarily through C-H activation strategies. While direct experimental data on the C-H functionalization of this compound is not extensively documented, analogous reactions on similar 2-alkylpiperidine systems provide insight into its potential reactivity.

Modern synthetic methodologies, particularly those involving transition-metal catalysis, have enabled the direct functionalization of otherwise unreactive C(sp³)–H bonds. For N-substituted piperidines, the position alpha to the nitrogen (C2 and C6) is electronically activated, making it a prime target for such transformations. researchgate.net

C-H Arylation:

One of the most explored modifications is the introduction of an aryl group. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for the C2-functionalization of N-protected piperidines. nih.gov The choice of the nitrogen protecting group and the rhodium catalyst can control the site-selectivity of the reaction. For instance, N-Boc-piperidine can be functionalized at the C2 position with high selectivity. nih.gov

A plausible reaction for the arylation of the ethyl group on this compound would involve the reaction of the corresponding N-protected derivative with a diazo compound in the presence of a rhodium catalyst. The reaction would likely occur at the methylene (B1212753) position of the ethyl group, being the most activated C-H bond adjacent to the piperidine nitrogen.

Table 1: Plausible C-H Arylation of the Ethyl Group

| Reactant 1 (N-protected) | Reactant 2 (Diazo Compound) | Catalyst | Product |

| N-Boc-3-(2-Ethylpiperidin-1-yl)propan-1-amine | Ethyl phenyldiazoacetate | Rh₂(OAc)₄ | N-Boc-3-(2-(1-phenyl-1-carboxyethyl)piperidin-1-yl)propan-1-amine |

Oxidative Functionalization:

The ethyl group can also be a target for oxidative modifications. While specific examples for 2-ethylpiperidine derivatives are scarce, the oxidation of alkyl substituents on heterocyclic rings is a known transformation. For instance, the vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been studied, showing that the alkyl groups can be oxidized to acetyl groups or undergo oxidative elimination. ect-journal.kz Such oxidative conditions, however, would likely also affect the primary amine of the side chain in this compound, necessitating a protection strategy.

Cyclization and Annulation Reactions

The presence of a primary amine on the propan-1-amine side chain, separated by a three-carbon linker from the piperidine nitrogen, makes this compound a suitable precursor for the synthesis of fused heterocyclic systems. These intramolecular reactions can lead to the formation of bicyclic structures with a bridgehead nitrogen atom.

Formation of Fused Pyrimidine (B1678525) Rings:

The reaction of N-(3-aminopropyl) substituted heterocycles with appropriate reagents can lead to the formation of fused pyrimidine rings. For example, the condensation of a primary amine with a β-dicarbonyl compound or its equivalent is a classic method for pyrimidine synthesis. In the case of this compound, reaction with a 1,3-dicarbonyl compound, such as acetylacetone, would be expected to yield a tetrahydropyrido[1,2-a]pyrimidine derivative.

Table 2: Plausible Synthesis of a Fused Pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Ring System Formed |

| This compound | Acetylacetone | 7-Ethyl-2,4-dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine | Tetrahydropyrido[1,2-a]pyrimidine |

Formation of Fused Pyrazine (B50134) Rings:

Similarly, fused pyrazine rings can be constructed. The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine derivatives has been reported through multi-step sequences often involving the cyclization of a piperidine precursor bearing a suitable side chain. nih.gov For this compound, a potential route to a fused pyrazine would involve the reaction with an α-haloketone followed by intramolecular cyclization. This would first form an N-substituted intermediate which, upon deprotonation and nucleophilic attack, would yield the bicyclic pyrazine system.

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring onto an existing one, are also plausible. A [4+2] cycloaddition approach, where the piperidine derivative acts as a dienophile or a precursor to a diene, could lead to more complex fused systems. However, such reactions would likely require significant modification of the starting material to introduce the necessary reactive handles. A more direct approach could involve an intramolecular aza-Michael reaction, where the primary amine adds to an α,β-unsaturated system tethered to the piperidine ring. nih.gov

The chemical reactivity of this compound offers a rich landscape for the synthesis of novel and structurally diverse molecules. The strategic functionalization of the ethyl group and the exploitation of the molecule's propensity for cyclization provide avenues to a wide array of derivatives with potential for further investigation.

Pharmacological Investigations of 3 2 Ethylpiperidin 1 Yl Propan 1 Amine

Receptor Binding Studies and Ligand-Target Interactions

Affinity for G-Protein Coupled Receptors (GPCRs)

There is no available data on the binding affinity of 3-(2-Ethylpiperidin-1-yl)propan-1-amine for any G-protein coupled receptors.

Interaction with Ion Channels

Information regarding the interaction of this compound with any ion channels has not been found in published literature.

Enzyme Inhibition Assays

No studies have been identified that assess the potential of this compound to inhibit enzyme activity.

Cellular Assays and Functional Characterization

In Vitro Efficacy and Potency Determination

There are no available in vitro studies to determine the efficacy or potency of this compound.

Signaling Pathway Modulation

The effect of this compound on any cellular signaling pathways remains uninvestigated in the available scientific literature.

Cell Viability and Proliferation Assays

Research into the cytotoxic and anti-proliferative effects of piperidine-containing compounds has revealed a range of activities, suggesting that the 2-ethylpiperidine (B74283) moiety could be a valuable component in the design of novel therapeutic agents.

N-acyl-N-phenyl ureas of 2-ethyl-piperidine have been synthesized and evaluated for their anti-proliferative activity. nih.gov One compound from a related series of piperidine (B6355638) derivatives, designated as 5a, demonstrated broad-spectrum anti-cancer activity at low micromolar concentrations, with particular significance against leukemia subpanels. nih.gov This highlights the potential for piperidine structures to serve as a basis for the development of new anti-cancer agents.

The table below summarizes the anti-proliferative and cytotoxic effects of these related piperidine derivatives.

| Compound Class | Cell Line Panel/Assay | Key Findings |

| N-Acyl-N-phenyl ureas of piperidine derivatives | Leukemia subpanel | Compound 5a showed a broad spectrum anti-cancer activity at low micromolar concentrations. nih.gov |

| Hybrid chalcone (B49325) N-ethyl-piperazinyl amides | NCI-60 | Two compounds demonstrated high overall anticancer activity with GI50 values in the nanomolar range and were found to induce apoptotic cell death. nih.gov |

| Hydrazone derivatives bearing piperidine rings | SH-SY5Y cell lines | The cytotoxicity of these compounds was evaluated, indicating their potential as therapeutic agents for conditions like Alzheimer's disease, with some derivatives showing promising inhibitory activity. nih.gov |

In Vivo Pharmacological Models (Preclinical Research)

Preclinical animal models are crucial for evaluating the systemic effects and therapeutic potential of new chemical entities. nih.gov While in vivo data for this compound is not available, studies on related piperidine compounds in models of neurological disorders, cardiovascular disease, and inflammation offer valuable predictive insights.

The piperidine scaffold is a key feature in many neurologically active compounds. For instance, methylphenidate, which contains a piperidine ring, is a well-known central nervous system stimulant used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). wikipedia.org It functions by blocking the reuptake of dopamine (B1211576) and norepinephrine. wikipedia.org

In the context of neurodegenerative diseases such as Alzheimer's, piperidine derivatives have been investigated for their potential as cholinesterase inhibitors. A series of novel piperidine-containing hydrazone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov Several of these compounds demonstrated potent inhibition of both AChE and BChE, with some being more effective than the standard drug, donepezil. nih.gov

The table below presents findings from preclinical research on piperidine derivatives in models relevant to neurological disorders.

| Compound/Derivative Class | Neurological Target/Model | Key In Vivo/In Vitro Findings |

| Piperidine-containing hydrazone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Several synthesized compounds showed potent inhibition of both AChE and BChE, with IC50 values indicating greater efficacy than the standard, donepezil. nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | A range of these compounds exhibited varied inhibitory activities against AChE and BChE, suggesting their potential as anti-Alzheimer's agents. mdpi.comresearchgate.net |

| 4-amino methyl piperidine derivatives | µ-opioid receptor (analgesic activity) | One derivative, HN58, showed excellent analgesic activity in writhing tests, with its effect being reduced by naloxone, suggesting involvement with the µ-opioid receptor. tandfonline.com |

| Resveratrol (a stilbene, for context on neuroprotection) | Cerebral Ischemia/Reperfusion Injury in rats | Resveratrol significantly reduced neurological impairment scores, infarct dimensions, and levels of inflammatory markers such as NF-κB p65, TLR4, COX-2, TNF-α, MMP-9, and IL-1β. nih.gov |

The cardiovascular effects of piperidine derivatives have also been a subject of investigation. Piperidine itself, an endogenous amine, has been shown to produce vasodilation in anesthetized dogs, an effect that appears to be mediated through the activation of muscarinic receptors on smaller resistance blood vessels. nih.gov

A study on 1-methyl-4-(1-naphthylvinyl)piperidine (B218991) hydrochloride (B-120) revealed a dose-related decrease in blood pressure in cats. nih.gov This hypotensive effect was linked to the blockade of calcium channels. nih.gov Another piperidine derivative, ketanserin, is known for its antihypertensive properties, acting as a selective antagonist of serotonin (B10506) 5-HT2A receptors. wikipedia.org

These studies suggest that the piperidine nucleus can be a key pharmacophore for modulating cardiovascular function.

| Compound/Derivative | Cardiovascular Model/Target | Key In Vivo Findings |

| Piperidine | Anesthetized dogs | Produced vasodilation, likely through activation of muscarinic receptors in smaller resistance blood vessels. nih.gov |

| 1-Methyl-4-(1-naphthylvinyl)piperidine (B-120) | Cats | Caused a dose-related decrease in blood pressure, which appeared to be related to the blockade of calcium channels. nih.gov |

| Ketanserin | Antihypertensive agent | Acts as a selective antagonist of serotonin 5-HT2A receptors to lower blood pressure. wikipedia.org |

The anti-inflammatory potential of piperidine-containing compounds is well-documented. Piperine, an alkaloid from black pepper that contains a piperidine ring, has demonstrated significant anti-inflammatory activity in various rat models, including carrageenin-induced paw edema and cotton pellet granuloma. jst.go.jp Its mechanism appears to involve, in part, stimulation of the pituitary-adrenal axis. jst.go.jp

Furthermore, a study on N-acyl-N-phenyl ureas of various substituted piperidines, including 2-ethyl-piperidine, showed that several of these compounds possessed anti-inflammatory activity comparable or slightly inferior to that of indomethacin (B1671933) in rats. nih.gov Another research effort focusing on coumarin (B35378) derivatives substituted with piperidines identified compounds with promising in vitro anti-inflammatory activity, in some cases better than the reference drugs. nih.gov

These findings underscore the potential of the 2-ethylpiperidine scaffold as a building block for new anti-inflammatory drugs.

| Compound/Derivative Class | Inflammatory Model | Key In Vivo/In Vitro Findings |

| Piperine (1-peperoyl piperidine) | Carrageenin-induced rat paw edema, cotton pellet granuloma | Showed significant activity against both acute and chronic inflammatory processes. jst.go.jp |

| N-Acyl-N-phenyl ureas of 2-ethyl-piperidine | Rat models of inflammation | Several derivatives exhibited anti-inflammatory activity comparable or slightly less than indomethacin. nih.gov |

| Coumarin derivatives substituted with piperidines | In vitro anti-inflammatory assays | Two compounds revealed promising anti-inflammatory activity, demonstrating better results than the reference drugs. nih.gov |

| Piperlotines (α,β-unsaturated amides) | Carrageenan and TPA induced acute inflammation models in mice | A trifluoromethyl derivative (compound 6) showed more potent anti-inflammatory activity than indomethacin, especially with topical administration. scielo.org.mx |

| Ferrocenyl(piperazine-1-yl)methanone-based derivatives | LPS-induced NO production in RAW264.7 macrophages | A novel compound (4i) was found to be most potent in inhibiting NO production with low toxicity and also inhibited the production of iNOS and COX-2, suggesting it could be a lead compound for new anti-inflammatory agents. benthamscience.com |

Structure Activity Relationship Sar Studies of 3 2 Ethylpiperidin 1 Yl Propan 1 Amine Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern can significantly modulate pharmacological activity. nih.govmdpi.com

Role of the 2-Ethyl Group

The presence and nature of the substituent at the 2-position of the piperidine ring are critical determinants of biological activity. While direct studies on the 2-ethyl group in 3-(2-ethylpiperidin-1-yl)propan-1-amine are limited, research on related piperidine-containing compounds provides valuable insights. For instance, in a series of CXCR4 antagonists, the replacement of a butylamine (B146782) side chain with enantiomerically pure piperidines containing an ethyl linker was explored to limit free rotation. nih.gov This suggests that the ethyl group at the 2-position can introduce favorable conformational constraints.

Substituent Effects at Other Piperidine Positions

Substitution at other positions on the piperidine ring can also have a profound impact on activity. In a study on 3-amino-4-aryl-piperidine derivatives as BACE1 inhibitors, the introduction of various alkyl and aryl substituents at the C-4 position was investigated. researchgate.net The stereoselective synthesis of these compounds allowed for the evaluation of the effect of these substituents on inhibitory activity. researchgate.net Although a different class of compounds, this highlights the importance of exploring substitution around the piperidine ring to optimize biological activity.

Furthermore, N-alkylation of the piperidine nitrogen has been shown to be a key factor. In a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, the introduction of a methyl group at the piperidine nitrogen resulted in high σ1 receptor affinity, whereas a free amine or larger ethyl or tosyl groups led to reduced affinity. nih.gov This underscores the sensitivity of the biological target to the steric and electronic properties of the N-substituent.

Table 1: Impact of N-Substituents on σ1 Receptor Affinity of 4-(2-aminoethyl)piperidine Derivatives nih.gov

| N-Substituent | σ1 Affinity (Ki, nM) |

| H | 165 |

| Methyl | High Affinity |

| Ethyl | Lower Affinity |

| Tosyl | Lower Affinity |

Influence of the Alkyl Linker Length and Branching

The length and branching of the alkyl linker connecting the piperidine ring to the terminal amine are critical for optimal interaction with the biological target. The propyl (three-carbon) linker in this compound is a common feature in many bioactive molecules. Studies on other classes of compounds have shown that varying the linker length can significantly impact potency. For instance, in a series of CXCR4 antagonists, propyl and butyl piperazine (B1678402) side chains demonstrated better on-target potency compared to an ethyl piperazine analog. nih.gov

Modifications to the Terminal Primary Amine

The terminal primary amine is a key functional group that often participates in crucial interactions with the biological target, such as hydrogen bonding. Modifications to this group, including N-alkylation or conversion to other functional groups, can dramatically alter biological activity. In the context of CXCR4 antagonists, N-alkylation of a related piperazine nitrogen was explored. nih.gov Methylation of the piperazine nitrogen led to a 20-fold decrease in CXCR4 activity, indicating that a primary or secondary amine at this position might be favorable for this specific target. nih.gov

Stereochemical Effects on Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov The this compound molecule contains a chiral center at the 2-position of the piperidine ring. The (S) and (R) enantiomers can adopt different three-dimensional conformations, leading to differential binding to their biological targets.

Computational Chemistry and Molecular Modeling of 3 2 Ethylpiperidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (conformation) and to analyze the distribution of electrons.

For 3-(2-Ethylpiperidin-1-yl)propan-1-amine, conformational analysis is crucial due to the flexibility of the ethyl and propanamine side chains and the puckering of the piperidine (B6355638) ring. By calculating the potential energy surface, researchers can identify low-energy conformers that are most likely to exist under physiological conditions. These calculations reveal key geometric parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties such as the distribution of electrostatic potential, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. The electrostatic potential map highlights regions of positive and negative charge, which are essential for understanding intermolecular interactions, including hydrogen bonding.

Illustrative Geometrical and Electronic Parameters for the Lowest Energy Conformer: This data is illustrative and represents typical outputs from quantum chemical calculations.

| Parameter | Value | Description |

|---|---|---|

| Total Energy | -540.123 Hartrees | The total electronic energy of the most stable conformation. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the primary amine group of the propanamine side chain could act as a hydrogen bond donor, while the piperidine ring and its ethyl substituent might engage in hydrophobic interactions within the receptor's binding pocket.

Illustrative Molecular Docking Results against a Hypothetical Target Protein: This data is illustrative and represents typical outputs from molecular docking simulations.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | N/A |

| Hydrogen Bonds | 2 | Asp110, Ser114 |

| Hydrophobic Interactions | 4 | Val65, Leu89, Phe150, Trp152 |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the predicted binding mode.

An MD simulation would be initiated with the best-ranked docking pose of this compound within its target receptor, solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand is monitored. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position are calculated to determine if it remains stably bound within the binding site. These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby prioritizing synthetic efforts.

Illustrative Descriptors for a QSAR Model: This data is illustrative and represents typical descriptors used in QSAR studies.

| Descriptor Type | Example Descriptor | Typical Value for a Small Molecule |

|---|---|---|

| Constitutional | Molecular Weight | 170.31 g/mol |

| Topological | Wiener Index | 520 |

| Geometrical | Molecular Surface Area | 200 Ų |

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is an abstract representation of the key interaction points between a ligand and its target receptor.

For this compound and its analogues, a pharmacophore model could be generated based on their common structural features and known activities. The key features might include a hydrogen bond donor (from the primary amine), a positive ionizable feature (the protonated amine), and hydrophobic centers (the ethyl group and the piperidine ring). This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active at the same biological target.

Potential Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. While there is no direct evidence of 3-(2-Ethylpiperidin-1-yl)propan-1-amine itself being identified as a lead compound in published studies, its structural features suggest its potential as a starting point for the synthesis of new chemical libraries.

Medicinal chemists could utilize this compound as a scaffold, systematically modifying its structure to explore its interaction with various biological targets. For instance, the ethyl group on the piperidine (B6355638) ring could be altered in size or position, or the propanamine chain could be lengthened, shortened, or functionalized to optimize binding affinity and selectivity for a specific receptor or enzyme. The versatility of the piperidine ring allows for a range of synthetic modifications, making it a valuable component for generating diverse molecular structures for screening. solubilityofthings.com

Development of Novel Therapeutic Agents

The piperidine nucleus is a key component in a wide array of therapeutic agents, including those targeting the central nervous system. mdpi.com Compounds with similar structural features to this compound have been investigated for their potential as antipsychotics, antidepressants, and analgesics. solubilityofthings.com The presence of the basic nitrogen atoms in the piperidine ring and the primary amine can influence the compound's pharmacokinetic properties, such as its solubility and ability to cross the blood-brain barrier.

For example, derivatives of piperidine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The general strategy involves attaching different pharmacophores to the piperidine scaffold to enhance biological activity. While no specific studies on the anticancer potential of this compound have been reported, its structure could serve as a basis for designing new compounds with potential utility in oncology.

Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a biological pathway. An effective chemical probe should be potent, selective, and have a well-understood mechanism of action. Given the lack of specific biological targets identified for this compound, its direct application as a chemical probe is not documented.

However, should a biological target for this compound or its close analogs be discovered, it could be developed into a chemical probe. This would involve further characterization of its binding affinity, selectivity, and functional effects. The primary amine group would be a convenient handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which are essential for visualizing and isolating the biological targets of the probe.

Application in Prodrug Strategies

A prodrug is an inactive or less active medication that is metabolized in the body to produce an active drug. google.com This strategy is often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. The primary amine of this compound makes it an ideal candidate for prodrug design.

The amine group can be temporarily masked with a promoiety, a chemical group that is cleaved off in the body to release the active parent drug. This modification can enhance the drug's solubility, stability, or ability to be absorbed. For instance, the amine could be acylated to form an amide prodrug, which might be more readily absorbed from the gastrointestinal tract and then hydrolyzed by enzymes in the body to release the active amine-containing drug. While no specific prodrugs of this compound have been described, the principles of prodrug design are well-established and could be readily applied to this molecule if it were to show therapeutic promise. google.com

Analytical Method Development for 3 2 Ethylpiperidin 1 Yl Propan 1 Amine in Complex Matrices

Bioanalytical Methodologies for Biological Samples

The analysis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine in biological samples such as plasma, serum, or urine is critical for understanding its pharmacokinetic profile. Given its aliphatic amine structure, which lacks a strong native chromophore for UV detection, methods often rely on derivatization or the inherent sensitivity and specificity of mass spectrometry.

Methodologies for similar amine compounds typically involve extensive sample preparation to remove interfering substances from the complex matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.org For aliphatic amines, which can be highly polar, achieving good retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns is a significant hurdle. This is often overcome by using ion-pairing agents, such as heptafluorobutyric acid (HFBA), in the mobile phase or by employing specialized column chemistries. researchgate.netfda.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and specificity, often eliminating the need for derivatization. fda.govmdpi.comnih.gov The analysis would be performed in multiple-reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for the analyte and a suitable internal standard.

Sample Preparation and Extraction: A typical extraction procedure for plasma samples would involve an initial protein precipitation step using a solvent like acetonitrile (B52724), followed by SPE for cleanup and concentration. LLE is also a viable alternative. For urine samples, an initial hydrolysis step may be necessary to free any conjugated forms of the compound before extraction. nih.gov

Chromatographic and Detection Parameters: A generalized LC-MS/MS method for a compound like this compound would likely utilize a C18 reversed-phase column with a gradient elution. The mobile phase would typically consist of an aqueous component with a small amount of acid (e.g., formic acid) to promote ionization and an organic component like acetonitrile or methanol (B129727). google.com

Below is a hypothetical data table summarizing typical validation parameters for a bioanalytical LC-MS/MS method, based on established methods for similar amine compounds. mdpi.comnih.gov

| Parameter | Typical Value/Range |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.02 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Detection and Quantification in Research Formulations

The analysis of this compound in research formulations, such as solutions or solid mixtures, is essential for quality control and to ensure the integrity of research studies. These matrices are generally less complex than biological samples, which can simplify the analytical procedure. However, the lack of a UV chromophore remains a key analytical challenge.

For routine quality control, an RP-HPLC method with a detector other than UV-Vis may be developed. Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are suitable for non-chromophoric compounds. researchgate.net Alternatively, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the amine, allowing for sensitive detection with standard HPLC systems. nih.govnih.gov Reagents such as 4-toluenesulfonyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are commonly used for this purpose. acs.orgnih.govnih.gov

The choice of method depends on the required sensitivity, throughput, and available instrumentation. For high-accuracy assays, LC-MS remains a powerful tool, even in less complex matrices.

Method Development Considerations: The development of a robust HPLC method would focus on achieving adequate retention, sharp peak shape, and resolution from any impurities or formulation excipients. The use of an ion-pairing agent might be necessary. researchgate.net Method validation would be performed according to relevant guidelines, establishing linearity, accuracy, precision, and specificity.

The following table provides an example of parameters for an HPLC method using pre-column derivatization, based on similar published methods. nih.govnih.gov

| Parameter | Example Specification |

| Chromatographic Conditions | |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength post-derivatization |

| Validation Metrics | |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL |

Future Research Directions

Exploration of New Synthetic Pathways

The synthesis of 3-aminopiperidine derivatives can be complex, often involving hazardous reagents or costly materials. For instance, established methods for similar structures may use hydroborating agents like sodium borohydride (B1222165) or strong oxidants, which pose safety risks for large-scale production. google.com Other pathways might rely on expensive and rare chiral ligands and metal catalysts for asymmetric reduction to achieve specific stereoisomers. google.com

Future research should prioritize the development of novel, efficient, and safer synthetic routes for 3-(2-Ethylpiperidin-1-yl)propan-1-amine. Key objectives for this research would include:

Green Chemistry Approaches: Investigating the use of less hazardous solvents and reagents to create a more environmentally friendly process.

Catalytic Efficiency: Discovering new, more abundant, and less expensive metal catalysts or organocatalysts to improve yield and reduce costs.

Stereoselective Synthesis: Developing methods to selectively produce a single enantiomer of the compound, which is often crucial for targeted biological activity and reducing off-target effects.

Deeper Mechanistic Studies of Biological Activity

Understanding how a compound interacts with biological systems at a molecular level is fundamental to its development. For this compound, future mechanistic studies would need to identify its specific molecular targets. The 3-aminopiperidine moiety is a structural component in various pharmaceutically active agents, including inhibitors of bacterial proteases and kinase inhibitors. google.com

Research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins or enzymes that the compound binds to.

Binding Analysis: Using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Functional Assays: Developing cell-based assays to determine the functional consequences of the compound binding to its target, such as enzyme inhibition or receptor antagonism.

Development of Advanced Computational Models

Computational chemistry offers a powerful tool for accelerating research by predicting a compound's properties and interactions. For this compound, developing advanced computational models could guide synthetic efforts and biological testing.

Future work in this area should include:

Quantitative Structure-Activity Relationship (QSAR): Creating QSAR models by synthesizing a library of analogs and correlating their structural features with their biological activity. This can help predict the activity of new, unsynthesized derivatives.

Molecular Docking: Performing docking simulations to predict how the compound fits into the active site of potential target proteins. This can provide insights into the specific amino acid residues involved in binding and guide the design of more potent analogs.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize which compounds to advance to more intensive preclinical testing.

Table 1: Predicted Physicochemical Properties for Computational Modeling

| Property | Predicted Value | Source |

| Molecular Formula | C10H22N2 | PubChem |

| Monoisotopic Mass | 170.1783 Da | PubChem |

| XlogP | 1.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

This data is based on computational predictions.

Investigation of Metabolite Profiles and Bioavailability in Preclinical Models

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be thoroughly understood. This involves studying how the body absorbs, distributes, metabolizes, and excretes the compound. Research on other novel piperidine (B6355638) analogs has shown that they can exhibit rapid absorption and broad distribution but may have low oral bioavailability, potentially due to poor solubility. nih.gov The major metabolic pathways for similar compounds often involve oxidation by cytochrome P450 enzymes, such as CYP3A4. nih.gov

Future preclinical studies on this compound should involve:

In Vivo Pharmacokinetics: Administering the compound to animal models (e.g., rats) to determine key parameters like clearance rate, volume of distribution, and oral bioavailability. nih.gov

In Vitro Metabolism: Incubating the compound with liver microsomes from different species (including humans) to identify major metabolites and the specific CYP enzymes responsible for their formation. nih.gov